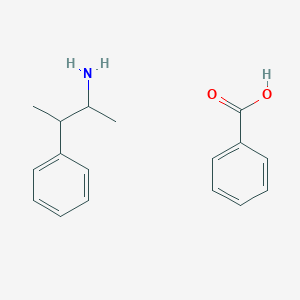

Benzoic acid; 3-phenylbutan-2-amine

Description

General Overview of Organic Acid-Amine Salt Formation

Organic acid-amine salts are a class of compounds formed through the reaction of an acidic organic molecule with a basic organic amine. This process is a fundamental acid-base neutralization reaction where a proton (H⁺) is transferred from the acid to the amine. In the specific case of a carboxylic acid reacting with an amine, the acidic proton from the carboxyl group (-COOH) is transferred to the lone pair of electrons on the nitrogen atom of the amine.

This transfer results in the formation of two charged species: a carboxylate anion (R-COO⁻) and a substituted ammonium (B1175870) cation (R'-NH₃⁺). These ions are held together by strong electrostatic forces, forming an ionic bond. The resulting salt typically presents as a crystalline solid at room temperature. The properties of the salt, such as its melting point, solubility, and crystal structure, are distinct from those of its parent acid and amine precursors.

Significance of Benzoic Acid Salts in Chemical Research

Benzoic acid is the simplest aromatic carboxylic acid and serves as a precursor for the synthesis of a vast number of organic substances. Its salts, known as benzoates, are of considerable importance in various fields of chemical research and industry.

One of the most well-known applications of benzoic acid salts, such as sodium benzoate (B1203000), is as a food and beverage preservative, where they inhibit the growth of mold, yeast, and some bacteria. This antimicrobial property also makes them useful in cosmetics and pharmaceutical formulations.

In synthetic and materials chemistry, the formation of benzoate salts is a common strategy to modify the physicochemical properties of a substance. A key advantage is the significant increase in water solubility of the salt compared to the often poorly soluble free acid form. This is crucial in pharmaceutical science for improving the bioavailability of active ingredients. Furthermore, benzoic acid and its derivatives are used as building blocks in the synthesis of more complex molecules, including polymers, resins, and agrochemicals. Research has also explored the use of ammonium benzoate derivatives as ionic liquids and for their potential biological activities, such as antimicrobial effects. journalajopacs.comresearchgate.net

Position and Academic Relevance of Benzoic acid; 3-phenylbutan-2-amine (B3049764) in Salt Formation Studies

The compound Benzoic acid; 3-phenylbutan-2-amine is a specific example of an organic acid-amine salt. It is formed from benzoic acid and the chiral amine 3-phenylbutan-2-amine. The amine component is a structural isomer of methamphetamine and possesses a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers). smolecule.com

The primary academic relevance of forming salts with chiral amines like 3-phenylbutan-2-amine lies in the field of chiral resolution . advanceseng.com This is a critical process in pharmaceutical and chemical research for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its pure enantiomeric components. Since enantiomers often exhibit different biological activities, isolating the more effective or less toxic one is frequently necessary.

The strategy involves reacting a racemic acid with a single, pure enantiomer of a chiral amine (known as a chiral resolving agent). This reaction produces a mixture of two different diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the original acid can be recovered by a simple acid-base reaction. The formation of the salt This compound is therefore of academic interest for its potential role in such stereochemical studies.

Scope and Objectives of Research into this compound

While specific, in-depth research publications on This compound are not widely available, the scope and objectives for studying such a compound can be clearly defined based on established practices in materials science and stereochemistry.

Synthesis and Chiral Resolution: A primary objective would be to synthesize diastereomeric salts by reacting a pure enantiomer of 3-phenylbutan-2-amine with a racemic mixture of a substituted benzoic acid (or vice versa). The main goal would be to develop an efficient protocol for separating these diastereomers through crystallization. advanceseng.com

Structural Characterization: A crucial objective is the detailed analysis of the salt's three-dimensional structure. This is typically achieved using single-crystal X-ray diffraction. This technique reveals precise information about bond lengths, bond angles, and, most importantly, the intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing. Understanding these interactions is key to explaining why the diastereomeric salts have different properties that allow for their separation.

Physicochemical Analysis: Research would involve characterizing the salt's fundamental properties. This includes determining its melting point, thermal stability (using techniques like thermogravimetric analysis), and solubility in various solvents. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the ionic nature of the salt and verify its chemical structure. journalajopacs.comresearchgate.net

Investigation of Properties: Further objectives could include exploring the properties of the synthesized salt for potential applications. Based on the known activities of its parent molecules, research might investigate its potential as an antimicrobial agent or for other biological activities.

Research Data Tables

Properties of this compound

| Property | Value | Note |

| CAS Number | 6306-72-5 | There is a significant conflict in public databases regarding this CAS number. While some chemical suppliers list it for this compound, sinfoochem.com major chemical databases like CAS Common Chemistry and PubChem assign it to L-Valine methyl ester hydrochloride. lookchem.comcas.org |

| Molecular Formula | C₁₇H₂₁NO₂ | - |

| Molecular Weight | 271.35 g/mol | - |

Physicochemical Properties of Precursor: Benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂ | - |

| Molecular Weight | 122.12 g/mol | - |

| Appearance | White crystalline solid | - |

| Melting Point | 122.4 °C | - |

| Boiling Point | 249 °C | - |

| Solubility in Water | 3.4 g/L at 25 °C | - |

Physicochemical Properties of Precursor: 3-Phenylbutan-2-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| IUPAC Name | 3-phenylbutan-2-amine | nih.gov |

| Synonyms | β-Methylamphetamine, α,β-Dimethylphenethylamine | smolecule.com |

| CAS Number | 21906-17-2 | nih.gov |

Structure

2D Structure

Properties

CAS No. |

6306-72-5 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

benzoic acid;3-phenylbutan-2-amine |

InChI |

InChI=1S/C10H15N.C7H6O2/c1-8(9(2)11)10-6-4-3-5-7-10;8-7(9)6-4-2-1-3-5-6/h3-9H,11H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

WGLHGQOWMGPQIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Benzoic Acid; 3 Phenylbutan 2 Amine Salt

General Synthesis Strategies for Organic Acid-Amine Salts

The creation of organic acid-amine salts is a cornerstone of chemical synthesis, with applications ranging from pharmaceuticals to materials science. Over the years, several key methodologies have been developed and refined.

Solution-phase crystallization remains a widely practiced method for the formation of organic salts. This technique involves dissolving the carboxylic acid and the amine in a suitable solvent, allowing the salt to form in solution and subsequently crystallize. The choice of solvent is critical and can significantly influence the crystallization process and the final product's purity. researchgate.net Fractional crystallization can be employed to separate different salt species or to purify the desired salt from unreacted starting materials or byproducts. wikipedia.org The process is governed by the solubility of the salt in the chosen solvent system; a good solvent will dissolve the reactants but have lower solubility for the resulting salt, promoting its precipitation. nih.gov

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based methods. researchgate.net This approach involves the direct grinding or milling of the solid acid and amine together, inducing a chemical reaction through mechanical force. guidechem.com These solvent-free reactions are notable for their high reaction rates and quantitative yields. guidechem.com Techniques such as ball milling are employed to provide the necessary energy to initiate the acid-base reaction in the solid state. nih.gov This methodology minimizes solvent waste and can sometimes lead to the formation of novel crystalline phases not accessible through solution-based methods. almerja.com

Continuous flow chemistry offers a modern and intensified approach to salt formation. In these systems, streams of the acid and amine solutions are continuously mixed in a reactor, providing excellent control over reaction parameters such as temperature, pressure, and mixing. acs.org This enhanced control can lead to improved reaction efficiency, safety, and scalability. acs.org Continuous flow reactors, such as plug flow reactors (PFRs) or continuous-stirred tank reactors (CSTRs), can be designed to handle solid formation and can be particularly advantageous for exothermic salt formation reactions. acs.orgresearchgate.net

Optimized Synthesis of Benzoic acid; 3-phenylbutan-2-amine (B3049764) Salt

The formation of the salt is an acid-base neutralization reaction. For optimal salt formation and to maximize yield, it is crucial to use equimolar amounts of benzoic acid and 3-phenylbutan-2-amine. A slight excess of one reactant might be used to ensure the complete conversion of the other, but this would necessitate a subsequent purification step to remove the unreacted component. libretexts.org

The reaction is typically performed at room temperature, as the acid-base reaction is often spontaneous. However, gentle heating might be employed to ensure the complete dissolution of the reactants in the chosen solvent. Upon cooling, the salt is expected to crystallize out of the solution. The general reaction is as follows:

C₆H₅COOH + C₁₀H₁₅N → [C₆H₅COO]⁻[C₁₀H₁₆N]⁺

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Benzoic Acid | C₇H₆O₂ | 122.12 |

| 3-phenylbutan-2-amine | C₁₀H₁₅N | 149.237 |

Data sourced from available chemical information. wikipedia.org

The choice of solvent is paramount in the solution-phase synthesis of Benzoic acid; 3-phenylbutan-2-amine salt, as it directly impacts the salt's solubility, crystallization kinetics, and ultimately, its purity. researchgate.net The ideal solvent should readily dissolve both benzoic acid and 3-phenylbutan-2-amine while exhibiting low solubility for the resulting salt, thereby facilitating its precipitation.

A screening of various organic solvents with different polarities would be necessary to identify the optimal system. The table below illustrates a hypothetical solvent screening and its potential impact on the synthesis.

Table 2: Hypothetical Solvent Screening for Salt Synthesis

| Solvent | Polarity | Expected Solubility of Reactants | Expected Solubility of Salt | Potential Outcome |

| Ethanol | Polar Protic | High | Moderate | Good for reaction, may require cooling or anti-solvent for high yield. |

| Acetone | Polar Aprotic | Moderate | Low | Potentially good for direct precipitation of a pure product. |

| Toluene | Nonpolar | Low | Very Low | May result in slow reaction or require heating; good for crystallization. |

| Ethyl Acetate | Moderately Polar | Moderate | Low | A good candidate for achieving high yield and purity. nih.gov |

The purity of the crystallized salt can be assessed using techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR). Recrystallization from a suitable solvent system can be employed as a final purification step to remove any trapped impurities. researchgate.net

Compound Names

Mechanistic Insights into Salt Formation and Proton Transfer

The fundamental mechanism of salt formation involves the transfer of a proton from the acidic benzoic acid to the basic 3-phenylbutan-2-amine. This event is governed by the principles of acid-base chemistry and is stabilized by strong intermolecular forces.

Hydrogen bonding is a critical factor in the formation and stabilization of the crystal lattice of the this compound salt. nih.gov The reaction involves the transfer of the acidic proton from the carboxyl group (-COOH) of benzoic acid to the amino group (-NH₂) of 3-phenylbutan-2-amine. This creates the benzoate (B1203000) anion (C₆H₅COO⁻) and the 3-phenylbutan-2-ammonium cation (C₁₀H₁₆N⁺).

The formation of the this compound salt is best described by the Brønsted-Lowry theory of acids and bases. khanacademy.orgtutorchase.com This theory defines an acid as a species that can donate a proton (a proton donor) and a base as a species that can accept a proton (a proton acceptor). libretexts.org

In this specific interaction:

Benzoic acid (C₆H₅COOH) acts as the Brønsted-Lowry acid, donating a proton (H⁺).

3-phenylbutan-2-amine (C₁₀H₁₅N) acts as the Brønsted-Lowry base, accepting the proton with its lone pair of electrons on the nitrogen atom. khanacademy.org

The reaction can be represented as an equilibrium: C₆H₅COOH + C₁₀H₁₅N ⇌ C₆H₅COO⁻ + C₁₀H₁₆N⁺

This transfer results in the formation of a conjugate base and a conjugate acid. libretexts.org

The benzoate ion (C₆H₅COO⁻) is the conjugate base of benzoic acid. khanacademy.org

The 3-phenylbutan-2-ammonium ion (C₁₀H₁₆N⁺) is the conjugate acid of 3-phenylbutan-2-amine. khanacademy.org

The position of the equilibrium is determined by the relative strengths of the acid and base. A general rule of thumb is that the reaction will favor the formation of the weaker acid and weaker base. tutorchase.com The extent of proton transfer, whether it is a true salt (full proton transfer) or a cocrystal (partial or no proton transfer), can be predicted by the difference in the pKa values (ΔpKa) of the acid and the base.

From the perspective of the Lewis acid-base theory, the amine, with its electron lone pair, acts as a Lewis base (electron pair donor), while the proton from the acid acts as a Lewis acid (electron pair acceptor). libretexts.org

Thermodynamic and Kinetic Aspects of Salt Formation for this compound

The formation and stability of the salt are governed by both thermodynamic and kinetic factors. Thermodynamics dictates the position of the equilibrium, while kinetics controls the rate at which the salt crystallizes from a solution.

The equilibrium of the salt formation reaction is intrinsically linked to the acid dissociation constant (Ka) of benzoic acid and the base dissociation constant (Kb) of 3-phenylbutan-2-amine. The acid dissociation constant for benzoic acid is a well-documented value. pearson.com

The dissociation of benzoic acid in water is represented by the following equilibrium: C₆H₅COOH + H₂O ⇌ C₆H₅COO⁻ + H₃O⁺

The pKa, which is the negative logarithm of Ka, is a common measure of acid strength. A lower pKa indicates a stronger acid. The thermodynamic dissociation constant (pKa) for benzoic acid is approximately 4.2 at 25°C. core.ac.ukscirp.orgresearchgate.net The exact value can be influenced by factors such as temperature and the ionic strength of the medium. core.ac.ukscirp.org

| Compound | pKa Value (at 25°C) | Reference |

| Benzoic Acid | 4.20 | core.ac.uk |

| Benzoic Acid | 4.176 | scirp.orgresearchgate.net |

| Benzoic Acid | 6.3 x 10⁻⁵ (Ka) | pearson.com |

This is an interactive data table. You can sort and filter the data.

The stability of the crystalline salt is determined by the strength of the crystal lattice, which is influenced by factors such as the efficiency of crystal packing and the energy of the intermolecular interactions, primarily hydrogen bonds. nih.gov

The process of crystallization from a solution is governed by kinetics and involves two main stages: nucleation and crystal growth. ias.ac.in

Nucleation : This is the initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution. Supersaturation, the state where the concentration of the solute exceeds its solubility at a given temperature, is the driving force for nucleation. ias.ac.inumich.edu This can be achieved by methods like cooling, solvent evaporation, or adding an anti-solvent. ias.ac.in

Crystal Growth : Once stable nuclei have formed, they grow by the addition of more solute molecules from the solution onto their surfaces. umich.edu

Several factors can influence the kinetics of crystallization and the final properties of the salt:

Temperature : Temperature affects both the solubility of the salt and the rates of nucleation and growth. Higher temperatures can sometimes favor salt formation over cocrystal formation. acs.org

Supersaturation : The level of supersaturation impacts the rate of nucleation. High supersaturation often leads to rapid nucleation and the formation of many small crystals. ias.ac.in

Solvent : The choice of solvent is crucial as it affects solubility, molecular transport, and can influence which crystalline form (polymorph) is produced.

Impurities : The presence of impurities can inhibit or alter the kinetics of crystal growth and the final crystal morphology. umich.edu

In some cases, different crystalline forms, known as polymorphs, of the same salt can exist. These polymorphs can have different stabilities and physicochemical properties. The selective crystallization of a desired polymorph can be achieved by carefully controlling kinetic factors such as the rate of supersaturation generation and the temperature. acs.orgfrontiersin.org

Crystallographic and Solid State Structural Elucidation of Benzoic Acid; 3 Phenylbutan 2 Amine Salt

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique can elucidate the crystal system, space group, and unit cell dimensions, as well as the detailed conformation of the constituent ions and the nature of their interactions.

The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—precisely define the size and shape of the repeating unit. For instance, the salt of (R)-1-phenylethanaminium with 4-methylbenzenesulfonate (B104242) was reported to crystallize in the monoclinic space group P21. scirp.org

Representative Crystallographic Data for an Analogous Salt (1-phenylethan-1-aminium 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.3524(2) |

| b (Å) | 12.3528(4) |

| c (Å) | 20.7256(7) |

| α (°) | 90 |

| β (°) | 96.3100(10) |

| γ (°) | 90 |

| Volume (ų) | 1617.9(1) |

| Z | 4 |

| Data sourced from a study on molecular salts of 1-phenylethanamine. scirp.org |

Beyond the lattice parameters, SCXRD provides a detailed picture of the molecular conformation of the benzoate (B1203000) and 3-phenylbutan-2-ammonium ions. This includes bond lengths, bond angles, and torsional angles, which define the three-dimensional shape of each ion.

A crucial aspect of the crystal structure is the network of intermolecular interactions that hold the ions together. In the case of a benzoic acid; 3-phenylbutan-2-amine (B3049764) salt, these interactions would primarily consist of:

π-π Stacking: The presence of phenyl rings in both the benzoate anion and the 3-phenylbutan-2-ammonium cation allows for the possibility of π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron clouds of aromatic rings, contribute significantly to the stability of the crystal structure.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in a powdered form. It provides a characteristic diffraction pattern, or "fingerprint," for a given crystalline phase.

The PXRD pattern of a crystalline solid is unique to its specific crystal structure. Therefore, PXRD is an invaluable tool for the identification of the benzoic acid; 3-phenylbutan-2-amine salt and for assessing the purity of a synthesized batch. The obtained diffraction pattern can be compared to a reference pattern, if available, or used to confirm the presence of a single crystalline phase. The United States Pharmacopeia (USP) outlines criteria for establishing identity based on the agreement of scattering angles (2θ) and relative intensities of the diffraction peaks. marquette.edu

Hypothetical PXRD Data for Phase Identification

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.4 | 5.1 | 80 |

| 23.2 | 3.8 | 60 |

| 29.0 | 3.1 | 30 |

| This table represents a hypothetical PXRD pattern for illustrative purposes. |

Many organic compounds, including salts, can exist in different crystalline forms known as polymorphs. Polymorphs have the same chemical composition but differ in their crystal structure, leading to different physical properties. PXRD is a primary technique for identifying and distinguishing between different polymorphic forms. marquette.edu Each polymorph will exhibit a unique PXRD pattern.

Furthermore, crystalline salts can incorporate solvent molecules into their lattice to form solvates or hydrates (if the solvent is water). These forms will also have distinct PXRD patterns compared to the anhydrous/unsolvated form. Variable-temperature PXRD can be employed to study the transitions between different forms, such as the desolvation of a hydrate (B1144303) upon heating. marquette.edunih.gov The characterization of polymorphism and solvatomorphism is crucial in the pharmaceutical sciences, as these different forms can have significant impacts on a drug's stability, solubility, and bioavailability.

Crystal Engineering Principles Applied to this compound Salt

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of the salt formed between benzoic acid and 3-phenylbutan-2-amine. Consequently, a detailed analysis of the specific crystal engineering principles applied to this particular compound, including crystallographic data tables and specific research findings, cannot be provided at this time.

However, the principles of crystal engineering allow for a predictive discussion of the likely supramolecular structures and interactions that would govern the solid-state assembly of the 3-phenylbutan-2-ammonium benzoate salt. Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. In the case of a salt formed from a carboxylic acid (benzoic acid) and a primary amine (3-phenylbutan-2-amine), the primary intermolecular interactions are strong, charge-assisted hydrogen bonds.

General Principles of Ammonium (B1175870) Carboxylate Salt Formation:

The formation of a salt between benzoic acid and 3-phenylbutan-2-amine involves the transfer of a proton from the acidic carboxylic group (-COOH) of benzoic acid to the basic amino group (-NH2) of 3-phenylbutan-2-amine. This results in the formation of the 3-phenylbutan-2-ammonium cation and the benzoate anion.

The crystal structure of such a salt would be dominated by the robust and highly directional N-H⁺···O⁻ hydrogen bonds between the ammonium cation and the carboxylate anion. These interactions are fundamental synthons in crystal engineering. The ammonium group (N-H₃⁺) is an excellent hydrogen-bond donor, while the carboxylate group (-COO⁻) is an excellent hydrogen-bond acceptor.

Expected Supramolecular Synthons and Packing:

Based on studies of related ammonium carboxylate salts, several predictable hydrogen-bonding motifs, or supramolecular synthons, can be anticipated. bgu.ac.ilnih.govrsc.org The primary ammonium group can form multiple hydrogen bonds with the carboxylate oxygen atoms. Common motifs include:

Linear Chains: Cations and anions may be linked into one-dimensional chains via N-H⁺···O⁻ hydrogen bonds. bgu.ac.il

Sheets or Layers: These chains can further self-assemble into two-dimensional sheets, often stabilized by weaker C-H···O or C-H···π interactions involving the phenyl rings of the cation and anion.

Three-Dimensional Networks: The sheets can stack to form a three-dimensional architecture, influenced by steric factors and other weak intermolecular forces. nih.gov

Hypothetical Crystallographic Data:

While specific experimental data is unavailable, a hypothetical table of expected crystallographic parameters is presented below for illustrative purposes, based on typical values for similar organic salts.

Table 1: Hypothetical Crystallographic Data for 3-Phenylbutan-2-ammonium Benzoate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for racemate) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

Table 2: Potential Intermolecular Interactions and Their Geometries

| Interaction Type | Donor-Acceptor Distance (Å) (Typical) | Angle (°) (Typical) |

|---|---|---|

| N-H⁺···O⁻ (Hydrogen Bond) | 2.6 - 2.9 | 160 - 180 |

| C-H···O (Weak H-Bond) | 3.0 - 3.5 | 120 - 160 |

| C-H···π (Weak H-Bond) | 3.2 - 3.8 | 110 - 150 |

Further research involving the synthesis and single-crystal X-ray diffraction of the this compound salt is required to elucidate its actual crystal structure and confirm the operative crystal engineering principles.

Vibrational and Resonance Spectroscopic Characterization Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the formation of a salt between an acid and a base by monitoring the changes in the vibrational modes of the functional groups.

The reaction between benzoic acid and 3-phenylbutan-2-amine (B3049764) in a 1:1 stoichiometric ratio leads to proton transfer, a hallmark of salt formation. This event is readily identified in the FT-IR spectrum by the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the newly formed ionic species.

A key indicator of salt formation is the disappearance of the strong carbonyl (C=O) stretching vibration of the carboxylic acid group in benzoic acid, which typically appears in the region of 1750–1680 cm⁻¹. Concurrently, new, strong absorption bands emerge, which are characteristic of the carboxylate anion (COO⁻). Another significant indicator is the change in the N-H stretching region. The N-H stretching vibrations of the primary amine in 3-phenylbutan-2-amine are replaced by the broader and more complex N-H stretching bands of the protonated amine (NH₃⁺) group, often observed in the 3200–2800 cm⁻¹ range. The presence of these new bands provides clear evidence of proton transfer from the carboxylic acid to the amine, confirming the formation of the 3-phenylbutan-2-ammonium benzoate (B1203000) salt. researchgate.net

Upon salt formation, the carboxylate anion (COO⁻) exhibits two characteristic stretching vibrations: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The asymmetric stretch typically appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch is found between 1420 and 1300 cm⁻¹. princeton.edudiva-portal.org The exact positions of these bands can be influenced by the crystalline environment and the nature of the cation.

The protonated amine group (NH₃⁺) in the 3-phenylbutan-2-ammonium cation also displays characteristic vibrational modes. The N-H stretching vibrations appear as a broad band, as mentioned earlier, due to hydrogen bonding. Additionally, the NH₃⁺ group exhibits bending vibrations. The asymmetric bending (scissoring) mode is typically observed around 1600 cm⁻¹, and the symmetric bending (umbrella) mode appears near 1500 cm⁻¹. These vibrational signatures are crucial for confirming the protonation state of the amine. rsc.org

Table 1: Characteristic FT-IR Vibrational Modes for Benzoic Acid, 3-Phenylbutan-2-amine, and their Salt

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Benzoic Acid | O-H stretch (in dimer) | 3000-2500 (broad) |

| C=O stretch | 1750-1680 | |

| C-O stretch | 1320-1210 | |

| 3-Phenylbutan-2-amine | N-H stretch | 3400-3300 (two bands for primary amine) |

| N-H bend (scissoring) | 1650-1580 | |

| 3-Phenylbutan-2-ammonium Benzoate (Salt) | N-H⁺ stretch | 3200-2800 (broad) |

| C=O stretch (acid) | Absent | |

| COO⁻ asymmetric stretch | 1650-1540 | |

| NH₃⁺ asymmetric bend | ~1600 | |

| NH₃⁺ symmetric bend | ~1500 | |

| COO⁻ symmetric stretch | 1420-1300 |

Note: The exact wavenumbers can vary depending on the specific experimental conditions and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing additional insights into the vibrational modes of the benzoic acid; 3-phenylbutan-2-amine salt, particularly in the solid state.

While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. This often results in different relative intensities for the vibrational bands compared to FT-IR. For instance, the symmetric vibrations of non-polar bonds, which are often weak in FT-IR, can be strong in Raman spectra. In the context of the 3-phenylbutan-2-ammonium benzoate salt, the symmetric stretch of the carboxylate anion (νₛ(COO⁻)) and the aromatic ring vibrations of both the benzoate and the 3-phenylbutan-2-ammonium ions are typically well-defined in the Raman spectrum. researchgate.netcore.ac.uk This allows for a more complete vibrational analysis. Furthermore, Raman spectroscopy is particularly well-suited for studying solid-state samples, as it is less susceptible to interference from water and can often provide sharper bands for crystalline materials, aiding in the distinction between different polymorphic forms or solvates. researchgate.net

The ability of Raman spectroscopy to analyze solid samples non-destructively makes it an excellent tool for monitoring solid-state reactions in real-time. The formation of the 3-phenylbutan-2-ammonium benzoate salt via solid-state grinding of the two reactants could be monitored by observing the gradual disappearance of the Raman bands of benzoic acid and 3-phenylbutan-2-amine and the concurrent appearance of the characteristic bands of the salt. researchgate.net Similarly, any phase transitions that the salt may undergo upon changes in temperature or pressure could be detected by shifts in the positions or changes in the splitting of the Raman bands, providing valuable information about the solid-state behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of the this compound salt in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Upon salt formation, the chemical shifts of the protons and carbon atoms in the vicinity of the carboxyl and amine groups are significantly affected. In ¹H NMR, the acidic proton of the carboxylic acid group of benzoic acid, which is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), disappears. A new, broad signal corresponding to the protons of the ammonium (B1175870) group (NH₃⁺) appears, often in the range of δ 7-9 ppm. The protons on the carbon adjacent to the amine group in 3-phenylbutan-2-amine also experience a downfield shift due to the deshielding effect of the newly formed positive charge.

In ¹³C NMR, the most notable change is the upfield shift of the carboxyl carbon of benzoic acid upon deprotonation to form the benzoate anion. Conversely, the carbon atom bonded to the nitrogen in 3-phenylbutan-2-amine undergoes a downfield shift upon protonation. These shifts in the NMR spectra provide unambiguous evidence of salt formation and can be used to confirm the structure of the ionic species in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes Upon Salt Formation

| Nucleus | Group in Reactant | Expected Chemical Shift (δ) in Reactant | Group in Product Salt | Expected Chemical Shift (δ) in Product | Expected Change |

| ¹H | -COOH (Benzoic Acid) | > 10 ppm | - | - | Disappearance |

| -NH₂ (3-Phenylbutan-2-amine) | 1-3 ppm | -NH₃⁺ | 7-9 ppm | Downfield shift | |

| -CH-NH₂ (3-Phenylbutan-2-amine) | ~2.5-3.5 ppm | -CH-NH₃⁺ | ~3.0-4.0 ppm | Downfield shift | |

| ¹³C | -COOH (Benzoic Acid) | ~170-180 ppm | -COO⁻ | ~165-175 ppm | Upfield shift |

| -C-NH₂ (3-Phenylbutan-2-amine) | ~40-50 ppm | -C-NH₃⁺ | ~45-55 ppm | Downfield shift |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Structural Confirmation and Purity Assessment in Solution (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity verification of the this compound salt in solution. By analyzing the chemical shifts, multiplicities, and integrals of the signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the identities of the individual ions—the benzoate anion and the 3-phenylbutan-2-ammonium cation—can be confirmed, and the formation of the salt can be verified.

In a typical deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of the salt is expected to exhibit characteristic signals for both the benzoate and the 3-phenylbutan-2-ammonium moieties. The formation of the ammonium salt leads to a downfield shift of the protons adjacent to the nitrogen atom in 3-phenylbutan-2-amine due to the positive charge. nih.gov Similarly, the carboxylate proton of benzoic acid is replaced by the ammonium proton, which may appear as a broad signal, or its exchange with residual water in the solvent might render it unobservable.

Benzoic Acid Component: The aromatic protons of the benzoate moiety typically appear in the range of 7.4 to 8.0 ppm. The protons ortho to the carboxylate group are generally the most deshielded. docbrown.infochemicalbook.com

3-Phenylbutan-2-amine Component: For the 3-phenylbutan-2-ammonium cation, the phenyl protons would resonate in the aromatic region, while the aliphatic protons would appear at higher field. Due to the lack of specific experimental data for 3-phenylbutan-2-amine in the literature, data for the closely related 4-phenylbutan-2-amine can be used for estimation. chemicalbook.com The methine proton adjacent to the ammonium group is expected to be significantly deshielded upon protonation.

The ¹³C NMR spectrum provides complementary information. The carboxylate carbon of the benzoate anion shows a characteristic resonance, and its chemical shift can be influenced by the solvent and counter-ion. docbrown.inforsc.org The carbon atoms of the 3-phenylbutan-2-ammonium cation will also have distinct chemical shifts, with the carbons closer to the ammonium center being most affected by protonation.

Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Moiety | Proton | Expected Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzoate | ortho-H | ~8.0-8.2 | Doublet |

| Benzoate | meta-H | ~7.4-7.6 | Triplet |

| Benzoate | para-H | ~7.5-7.7 | Triplet |

| 3-Phenylbutan-2-ammonium | Phenyl-H | ~7.1-7.4 | Multiplet |

| 3-Phenylbutan-2-ammonium | CH-N⁺ | Downfield shifted | Multiplet |

| 3-Phenylbutan-2-ammonium | CH-Ph | Multiplet | Multiplet |

| 3-Phenylbutan-2-ammonium | CH₃ (on C2) | Upfield shifted | Doublet |

| 3-Phenylbutan-2-ammonium | CH₃ (on C3) | Upfield shifted | Doublet |

| 3-Phenylbutan-2-ammonium | N⁺H₃ | Variable, often broad | Singlet |

Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Moiety | Carbon | Expected Shift (ppm) |

|---|---|---|

| Benzoate | C=O | ~170-175 |

| Benzoate | C-ipso | ~130-135 |

| Benzoate | C-ortho | ~129-131 |

| Benzoate | C-meta | ~128-129 |

| Benzoate | C-para | ~133-134 |

| 3-Phenylbutan-2-ammonium | Phenyl C-ipso | ~140-145 |

| 3-Phenylbutan-2-ammonium | Phenyl C-ortho/meta/para | ~126-129 |

| 3-Phenylbutan-2-ammonium | C-N⁺ | Downfield shifted |

| 3-Phenylbutan-2-ammonium | C-Ph | ~40-50 |

| 3-Phenylbutan-2-ammonium | CH₃ (on C2) | ~15-25 |

| 3-Phenylbutan-2-ammonium | CH₃ (on C3) | ~15-25 |

Note: The exact chemical shifts are dependent on the solvent and concentration. The data presented is an estimation based on known values for similar structures. docbrown.infochemicalbook.comchemicalbook.comdocbrown.inforsc.org

Solid-State NMR for Polymorphic Differentiation and Dynamics

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including the potential for polymorphism in the this compound salt. nih.govnih.gov Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physicochemical properties.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. This sensitivity allows for the differentiation of polymorphs, which will typically exhibit different chemical shifts for the same nuclei due to their different crystal packing environments. docbrown.infonsf.gov

The most commonly used nucleus for SSNMR of organic solids is ¹³C, often in combination with cross-polarization (CP) and magic-angle spinning (MAS) techniques. The ¹³C CP/MAS spectrum of a crystalline solid provides high-resolution signals, where the number of resonances for a particular carbon can indicate the number of crystallographically inequivalent molecules in the asymmetric unit cell. rsc.org

For the this compound salt, different polymorphic forms would likely show variations in the ¹³C chemical shifts of both the benzoate and the 3-phenylbutan-2-ammonium ions. These differences arise from variations in intermolecular interactions, such as hydrogen bonding between the ammonium protons and the carboxylate oxygens, and π-π stacking interactions between the phenyl rings.

Furthermore, SSNMR can provide insights into the molecular dynamics within the solid state by measuring relaxation times (e.g., T₁ relaxation). Different polymorphs may exhibit different molecular motions, which would be reflected in their relaxation parameters.

While specific SSNMR data for this compound is not available, the methodology remains a critical tool for the solid-state characterization of such pharmaceutical salts, ensuring control over the crystalline form and its associated properties. docbrown.infonih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound salt. The UV-Vis spectrum is a result of the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy molecular orbitals. Both the benzoate and the 3-phenylbutan-2-ammonium ions contain chromophores—the phenyl rings—that absorb in the UV region.

Benzoic Acid/Benzoate Component: Benzoic acid and its conjugate base, the benzoate anion, exhibit characteristic UV absorption bands. In aqueous solution, benzoic acid at an acidic pH (protonated form) shows two main absorption bands: a strong B-band around 230 nm and a weaker, broader C-band around 274 nm. rsc.org Upon deprotonation to the benzoate anion at a basic pH, these bands typically experience a blue shift, with the B-band maximum shifting to around 225 nm and the C-band to approximately 269 nm. nih.govrsc.org

3-Phenylbutan-2-amine Component: The 3-phenylbutan-2-amine component, containing a phenyl group, is also expected to absorb in the UV region. Phenylalkylamines and their derivatives typically show absorption maxima related to the π → π* transitions of the benzene (B151609) ring. The exact position and intensity of these bands can be influenced by substitution on the ring and the nature of the solvent. For amphetamine derivatives, absorption peaks are often observed in the UV spectrum. researchgate.net

The UV-Vis spectrum of the this compound salt in solution will be a superposition of the spectra of the individual ions. The formation of the salt, involving the deprotonation of benzoic acid and protonation of the amine, will result in a spectrum characteristic of the benzoate anion and the 3-phenylbutan-2-ammonium cation.

Typical UV-Vis Absorption Maxima (λmax) in Aqueous Solution

| Ion | Absorption Band | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzoate Anion | B-band | ~225 | High |

| Benzoate Anion | C-band | ~269 | Low |

| 3-Phenylbutan-2-ammonium Cation | Phenyl π → π* | ~250-270 | Moderate |

Note: The exact λmax and molar absorptivity values can vary depending on the solvent and the specific electronic environment of the chromophores. nih.govrsc.orgresearchgate.net This technique is valuable for quantitative analysis and for monitoring any interactions that might affect the electronic structure of the chromophores.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and properties of molecules and materials. For the Benzoic acid; 3-phenylbutan-2-amine (B3049764) salt, DFT can be used to model its optimized geometry, analyze its electronic characteristics, and predict its vibrational spectra, providing a theoretical counterpart to experimental findings.

Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in the salt, corresponding to a minimum on the potential energy surface. For the salt of benzoic acid and 3-phenylbutan-2-amine, this process would involve the transfer of a proton from the carboxylic acid group of benzoic acid to the amine group of 3-phenylbutan-2-amine, forming the benzoate (B1203000) anion and the 3-phenylbutan-2-ammonium cation.

Theoretical studies on similar systems, such as salts of benzoic acid with other amines, confirm that the geometry optimization process accurately predicts the formation of ionic bonds and the subsequent structural changes in the constituent molecules. In the case of benzoic acid, deprotonation leads to a delocalization of the negative charge across the carboxylate group, resulting in two equivalent C-O bond lengths. For the amine, protonation at the nitrogen atom alters the local geometry to a tetrahedral arrangement.

DFT calculations on benzoic acid itself, using various functionals like B3LYP and WB97XD, have been performed to study its structure and reactivity. researchgate.netajgreenchem.com These studies provide a baseline for understanding the electronic properties of the benzoate component of the salt. The electronic structure analysis of the salt would reveal the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap provides an indication of the chemical reactivity and stability of the compound. Time-dependent DFT (TD-DFT) calculations on benzoic acid derivatives have been used to assess their UV absorption spectra, showing good correlation with experimental data. acs.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid from DFT Calculations

| Parameter | Calculated Value (B3LYP/LANL2DZ) |

| C=O bond length | 1.22 Å |

| C-O bond length | 1.35 Å |

| O-H bond length | 0.97 Å |

| C-C (ring) bond lengths | 1.39 - 1.40 Å |

Note: This data is for benzoic acid, not the salt. In the benzoate anion of the salt, the C-O bond lengths would be expected to be equivalent and intermediate between a single and double bond.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical spectra can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. For the Benzoic acid; 3-phenylbutan-2-amine salt, the most significant changes in the vibrational spectra compared to the neutral starting materials are expected in the regions corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the amine.

The broad O-H stretching band of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, would disappear upon salt formation. docbrown.info In its place, the characteristic stretches of the N-H bonds in the newly formed ammonium (B1175870) cation would appear. Studies on secondary amine salts show these NH₂⁺ stretching frequencies to be located between 2400 and 2500 cm⁻¹. nih.gov The strong carbonyl (C=O) stretching vibration of benzoic acid, usually around 1680-1700 cm⁻¹, is replaced by the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group, which are typically observed at lower frequencies. researchgate.netresearchgate.net

Vibrational studies on the benzamide-benzoic acid system have demonstrated that changes in vibrational modes are primarily localized to the functional groups directly involved in the proton transfer and ionic interaction. researchgate.netresearchgate.net Theoretical calculations on similar systems, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have shown good agreement between the calculated vibrational frequencies (using methods like B3LYP/6-311++G(d,p)) and the experimental FT-IR and FT-Raman spectra. mdpi.com

Table 2: Key Predicted Vibrational Frequency Shifts Upon Salt Formation

| Vibrational Mode | Neutral Species (Approx. Wavenumber, cm⁻¹) | Salt (Approx. Wavenumber, cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |

| C=O stretch (Carboxylic Acid) | 1680-1700 | Absent |

| COO⁻ asymmetric stretch | Absent | ~1550-1610 |

| COO⁻ symmetric stretch | Absent | ~1360-1420 |

| N-H stretch (Amine) | 3300-3500 (two bands for primary amine) | Absent |

| N-H⁺ stretch (Ammonium) | Absent | ~2400-3200 (broad) |

The primary intermolecular interaction in the this compound salt is the strong charge-assisted hydrogen bond between the ammonium cation (N-H⁺) and the carboxylate anion (O⁻). DFT calculations can be used to quantify the strength of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is one method used to analyze the electron density at bond critical points to characterize the nature and strength of hydrogen bonds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the salt at its energy minimum, Molecular Dynamics (MD) simulations allow for the investigation of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations of the this compound salt could be performed in various environments, such as in the gas phase, in a simulated crystal lattice, or in different solvents. These simulations would provide insights into the stability of the salt and the dynamics of the ionic bond. For instance, in an aqueous environment, the simulations could show the extent of solvent shielding of the cation and anion and the dynamics of the surrounding water molecules. While no specific MD studies on this salt are available, simulations of related compounds like benzoic acid derivatives and other amine salts provide a framework for what could be expected. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Prediction of Salt Properties

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These models are particularly valuable in drug development and materials science for screening and prioritizing candidates by forecasting their properties without the need for extensive experimental synthesis and testing.

While direct QSPR models for the "this compound" salt are not found, the principles of QSPR can be applied to understand the expected influence of the constituent ions on the salt's properties. For instance, a study on the aqueous solubility of benzylamine (B48309) salts utilized molecular descriptors such as binding energy, surface area, molecular weight, and the calculated log partition coefficient (clog P) to develop predictive models. nih.gov These models, often employing methods like partial least squares (PLS) and artificial neural networks (ANN), demonstrated a correlation between calculated molecular descriptors and observed solubility. nih.gov

In a hypothetical QSPR study of the "this compound" salt, a range of descriptors would be calculated for both the benzoic acid anion and the 3-phenylbutan-2-ammonium cation. These descriptors would likely include:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical descriptors: Parameters related to the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Physicochemical descriptors: Properties like logP, molar refractivity, and polarizability.

These descriptors would then be used to build a mathematical model to predict properties of the salt.

Table of Predicted Properties (Hypothetical)

The following table is a hypothetical representation of data that could be generated from a QSPR study. The values are for illustrative purposes only and are not based on an actual study of the "this compound" salt.

| Property | Predicted Value | Unit | QSPR Model Used |

| Aqueous Solubility (logS) | -2.5 | log(mol/L) | PLS |

| Melting Point | 150 | °C | ANN |

| Crystal Lattice Energy | -750 | kJ/mol | Multiple Linear Regression |

Detailed Research Findings

As no direct research is available, we can infer some general principles. The properties of the "this compound" salt will be a composite of the properties of the individual ions. The phenyl group in 3-phenylbutan-2-amine and the benzene (B151609) ring in benzoic acid will contribute to the lipophilicity of the salt, likely influencing its solubility in nonpolar solvents and its logP value. nih.govontosight.ai The presence of the amine and carboxylic acid functionalities allows for salt formation and introduces the potential for hydrogen bonding, which will significantly impact the crystal structure and melting point. ontosight.aicolab.wsresearchgate.net

A comprehensive QSPR investigation would require the synthesis and experimental characterization of a series of salts with structural variations to build a robust and predictive model. The absence of such a study in the public domain suggests that this specific salt may not have been a focus of extensive pharmaceutical or material science research to date.

Solid State Properties and Phenomena of Benzoic Acid; 3 Phenylbutan 2 Amine Salt

Polymorphism and Pseudopolymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. Pseudopolymorphism is a related phenomenon where different crystal types are formed due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

The existence of different crystalline forms of the Benzoic acid; 3-phenylbutan-2-amine (B3049764) salt would be identified and characterized using a variety of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary method used to distinguish between polymorphs, as each crystalline form produces a unique diffraction pattern. Other techniques such as solid-state Nuclear Magnetic Resonance (ssNMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy would also be employed to provide complementary information on the molecular structure and bonding within the different crystal lattices. Each polymorph would exhibit unique spectroscopic signatures corresponding to its specific solid-state arrangement.

The formation of solvates and hydrates (pseudopolymorphs) of Benzoic acid; 3-phenylbutan-2-amine salt can occur during the crystallization process from different solvents. The presence of solvent or water molecules within the crystal structure can significantly alter the salt's physical properties. The formation of these forms is typically investigated by crystallizing the salt from a range of solvents with varying polarities and hydrogen bonding capabilities.

Characterization techniques for solvates and hydrates include Thermogravimetric Analysis (TGA), which can determine the amount of solvent or water in the crystal by measuring weight loss upon heating. Differential Scanning Calorimetry (DSC) can also be used to observe the energetics of desolvation or dehydration. Karl Fischer titration is a specific method to quantify water content in hydrates.

Thermal Behavior and Phase Transitions

The thermal behavior of the this compound salt is crucial for understanding its stability during manufacturing and storage.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for analyzing the thermal properties of the salt.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for the this compound salt would reveal its melting point, characterized by a sharp endothermic peak. The presence of multiple melting peaks could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. For the this compound salt, TGA would be used to determine its decomposition temperature. A significant weight loss in the TGA curve indicates the temperature at which the compound begins to degrade. If the material is a hydrate (B1144303) or solvate, an initial weight loss corresponding to the loss of water or solvent will be observed at lower temperatures.

Table 1: Hypothetical Thermal Analysis Data for this compound Salt

| Analysis | Parameter | Observation |

| DSC | Melting Point | Single sharp endotherm |

| TGA | Decomposition | Onset of significant weight loss at elevated temperature |

| TGA | Solvent/Water Loss | Initial weight loss at lower temperature (if solvate/hydrate) |

This table is for illustrative purposes as specific experimental data was not found in the search results.

The degree of crystallinity of the this compound salt has a direct impact on its thermal properties. A highly crystalline material will typically exhibit a sharp, well-defined melting point with a higher enthalpy of fusion compared to a less crystalline or amorphous form. The amorphous form, lacking a long-range ordered crystal lattice, will not show a distinct melting point but rather a glass transition temperature (Tg), which is a characteristic of amorphous solids. The thermal stability can also be affected, with crystalline forms generally being more stable than their amorphous counterparts.

Amorphous Forms and Solid-State Stability

An amorphous form of the this compound salt can be prepared by methods such as freeze-drying or melt-quenching. The amorphous state is characterized by the absence of a crystalline structure. While amorphous forms often exhibit higher solubility and dissolution rates, they are thermodynamically less stable than their crystalline counterparts and have a tendency to recrystallize over time.

The solid-state stability of the amorphous form needs to be carefully evaluated under various conditions of temperature and humidity. The physical stability is often monitored by storing the amorphous material under controlled conditions and periodically analyzing it by XRPD to detect any signs of crystallization. Chemical stability would also be assessed to ensure the salt does not degrade over its intended shelf life.

Advanced Analytical Methodologies for Benzoic Acid; 3 Phenylbutan 2 Amine Salt

Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of the individual components of the "Benzoic acid; 3-phenylbutan-2-amine" salt. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are principal techniques in this domain, each offering distinct advantages.

Direct analysis of benzoic acid and 3-phenylbutan-2-amine (B3049764) can be challenging due to their polarity and, in the case of GC analysis, their low volatility. sigmaaldrich.com Derivatization is a chemical modification process that converts the analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity. colostate.eduiu.edu

For Gas Chromatography-Mass Spectrometry (GC-MS):

The analysis of benzoic acid and 3-phenylbutan-2-amine by GC-MS often requires derivatization to improve volatility and peak shape. nih.govnih.gov

Benzoic Acid Derivatization: Silylation is a common and effective method for derivatizing carboxylic acids like benzoic acid. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.govacs.org This process reduces polarity and facilitates analysis. colostate.edu Alkylation to form esters, particularly methyl esters, is another widely used technique. colostate.edu For instance, a GC-MS method for determining benzoic acid in plasma involves extraction followed by trimethylsilyl derivatization. nih.gov

3-phenylbutan-2-amine Derivatization: As a primary amine, 3-phenylbutan-2-amine is amenable to several derivatization strategies. Acylation, which involves replacing a labile hydrogen on the amine group with an acyl group, is a frequently employed method. iu.eduresearchgate.net Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are popular reagents that create derivatives with excellent chromatographic properties and high sensitivity, especially with an electron capture detector (ECD). nih.govgcms.cz The selection of the derivatizing agent can be optimized based on the required sensitivity and the complexity of the sample matrix. nih.govresearchgate.net

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis

| Analyte Component | Derivatization Method | Reagent | Derivative Formed | Key Advantages |

| Benzoic Acid | Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) ester | Increased volatility, improved peak shape. colostate.edunih.gov |

| Benzoic Acid | Alkylation | MeOH/BF3 | Methyl ester | Well-characterized derivatives with standard mass spectra. colostate.edu |

| 3-phenylbutan-2-amine | Acylation | TFAA | Trifluoroacetamide | Highly volatile and stable derivatives. iu.edunih.gov |

| 3-phenylbutan-2-amine | Acylation | PFPA | Pentafluoropropionamide | Enhanced sensitivity for trace analysis. nih.gov |

| 3-phenylbutan-2-amine | Silylation | MTBSTFA | TBDMS derivative | Produces characteristic fragments for MS identification. sigmaaldrich.com |

For Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often preferred for analyzing polar and non-volatile compounds as it may not require derivatization. mdpi.comresearchgate.net However, derivatization can still be employed in LC-MS to enhance separation under reversed-phase conditions and to improve ionization efficiency and detection sensitivity. mdpi.comnih.gov

Benzoic Acid Derivatization: While direct analysis is common, derivatization of carboxylic acids can improve retention on reversed-phase columns and boost signal intensity. nih.govhelixchrom.com Reagents such as aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH), used with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be effective. nih.gov These derivatization strategies are particularly useful for complex biological matrices. nih.govresearchgate.net

3-phenylbutan-2-amine Derivatization: For LC-MS, derivatization of amines can improve chromatographic separation and detection. researchgate.net Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance sensitivity in electrospray ionization (ESI) mass spectrometry.

The choice between GC-MS and LC-MS, and the decision to use derivatization, depends on the analytical objective, sample matrix, required sensitivity, and available instrumentation. mdpi.com

Potentiometric Titration for Acid-Base Equilibria and Dissociation Constants

Potentiometric titration is a fundamental and highly accurate method for determining the acid-base properties of the salt's components, specifically the acid dissociation constant (pKa) of benzoic acid and the base dissociation constant (pKb) of 3-phenylbutan-2-amine. asianpubs.orglamission.eduresearchgate.net This technique involves monitoring the pH of a solution as a titrant of known concentration is incrementally added. creative-bioarray.com

To determine the pKa of benzoic acid, a known quantity of the acid is dissolved in water and titrated with a strong base, such as sodium hydroxide (B78521) (NaOH). lamission.edu The pH is measured after each addition of the base. The resulting titration curve shows a rapid change in pH at the equivalence point, where all the acid has been neutralized. lamission.edu The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid (benzoic acid) and its conjugate base (benzoate) are equal. lamission.edu The pKa value is influenced by factors such as the solvent composition. asianpubs.orgasianpubs.org

Similarly, the pKb of 3-phenylbutan-2-amine can be determined by titrating a solution of the amine with a strong acid, like hydrochloric acid (HCl). researchgate.netsarthaks.com The pKb is related to the pKa of its conjugate acid (3-phenylbutan-2-ammonium ion). The inflection point on the titration curve corresponds to the equivalence point, and the pKa of the conjugate acid is determined from the pH at the half-equivalence point. The pKb can then be calculated using the relationship pKa + pKb = 14 (in aqueous solution at 25°C). sarthaks.com

Interactive Data Table: Potentiometric Titration Parameters

| Parameter Determined | Analyte | Titrant | Key Measurement Point | Significance |

| pKa | Benzoic Acid | Strong Base (e.g., NaOH) | pH at half-equivalence point. lamission.edu | Quantifies acid strength, crucial for understanding ionization state at different pH values. researchgate.net |

| pKb | 3-phenylbutan-2-amine | Strong Acid (e.g., HCl) | pH at half-equivalence point (yields pKa of conjugate acid). researchgate.netdergipark.org.tr | Quantifies base strength, essential for predicting salt formation and behavior. sarthaks.comacs.org |

The precise determination of these dissociation constants is vital for predicting the pH of the salt solution, its stability, and its interactions in different environments. researchgate.netdergipark.org.tr

Spectrophotometric and Spectrofluorimetric Methods for Quantification and Interaction Studies

Spectroscopic techniques offer simple, rapid, and often sensitive methods for the quantification of the individual components of the salt and for studying their interactions.

Spectrophotometry:

UV-Vis spectrophotometry is widely used for the quantitative determination of benzoic acid. laboratuvar.comoup.com The method is based on the principle that benzoic acid absorbs ultraviolet light at a specific wavelength. oup.com The amount of light absorbed is directly proportional to the concentration of benzoic acid in the solution. For quantification, a calibration curve is typically prepared using standard solutions of benzoic acid. oup.comresearchgate.net The absorbance maximum (λmax) for benzoic acid is often observed around 230 nm or 272 nm, depending on the solvent and conditions. oup.comresearchgate.net This technique has been successfully applied to determine benzoic acid in various samples, including food products. laboratuvar.comnih.govju.edu.et Derivative spectrophotometry can also be applied to analyze mixtures containing aromatic amines, enhancing resolution and allowing for the determination of individual components in a mixture that might otherwise show overlapping spectra. nih.gov

Spectrofluorimetry:

Spectrofluorimetry is a highly sensitive technique that can be used for the determination of 3-phenylbutan-2-amine, which is an aromatic amine. Many aromatic amines exhibit native fluorescence or can be derivatized to form highly fluorescent products. tandfonline.comnih.gov A common derivatization agent for primary amines is fluorescamine (B152294) (Fluram), which reacts with the amine to produce a fluorescent pyrrolinone derivative. tandfonline.com This reaction allows for the highly sensitive and selective quantification of amines. tandfonline.comnih.gov The method involves reacting the amine with the reagent and measuring the fluorescence intensity at specific excitation and emission wavelengths. tandfonline.com This approach can be used to determine aliphatic and aromatic amines in various samples. tandfonline.com

Interaction Studies:

Spectroscopic methods are also valuable for studying the molecular interactions between benzoic acid and 3-phenylbutan-2-amine. acs.orgacs.org The formation of the salt involves a proton transfer from the carboxylic acid to the amine, creating an ion pair. This interaction can be monitored by observing changes in the UV-Vis or fluorescence spectra of the individual components upon mixing. For example, the formation of a complex can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) or changes in the molar absorptivity. These spectral changes can be used to determine the stoichiometry and association constant of the acid-amine interaction.

Interactive Data Table: Spectroscopic Methods for Analysis

| Method | Analyte | Principle | Typical Wavelengths | Application |

| UV-Vis Spectrophotometry | Benzoic Acid | Measures UV absorbance. oup.com | λmax ≈ 230-272 nm. oup.comresearchgate.net | Quantification in various matrices. laboratuvar.comju.edu.et |

| Derivative Spectrophotometry | Aromatic Amines | Uses derivative spectra to resolve overlapping peaks. nih.gov | Varies by compound. | Analysis of amine mixtures. nih.gov |

| Spectrofluorimetry | 3-phenylbutan-2-amine | Measures fluorescence of native or derivatized amine. tandfonline.com | Ex/Em specific to fluorophore (e.g., Fluram derivative: Ex ~400 nm, Em ~475 nm). tandfonline.com | High-sensitivity quantification. nih.gov |

These advanced analytical methodologies provide a robust framework for the complete chemical characterization of the "this compound" salt, ensuring its quality, and providing insight into its fundamental chemical properties.

Chemical Transformations and Synthetic Utility of Benzoic Acid; 3 Phenylbutan 2 Amine Salt

Derivatization of the 3-Phenylbutan-2-amine (B3049764) Moiety within the Salt Complex

Direct chemical derivatization of the 3-phenylbutan-2-amine moiety while it is ionically bonded to benzoate (B1203000) within the salt complex is not a common synthetic strategy. The primary purpose of forming the salt is to facilitate the physical separation of enantiomers or for purification. For subsequent chemical modification, the standard practice involves a preliminary step where the salt is treated with a base (e.g., sodium hydroxide) to neutralize the benzoic acid and liberate the free 3-phenylbutan-2-amine.

Once the free amine is obtained, it can undergo a variety of reactions typical for primary amines. A principal transformation is N-acylation to form amides. This is generally achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), rather than directly with a carboxylic acid, which would lead to a non-productive acid-base reaction. libretexts.org Modern methods also allow for the direct coupling of carboxylic acids and amines using specific activating agents. nih.gov

For example, the reaction of enantiopure 3-phenylbutan-2-amine with an acyl chloride (R-COCl) would proceed as follows, yielding a chiral amide:

General N-Acylation Reaction

C₆H₅CH(CH₃)CH(NH₂)CH₃ + R-COCl → C₆H₅CH(CH₃)CH(NHCOR)CH₃ + HCl

This transformation is crucial for incorporating the chiral amine into larger molecules, such as peptides or other biologically active compounds.

Use of the Salt as a Precursor or Intermediate in Organic Synthesis

The Benzoic acid; 3-phenylbutan-2-amine salt serves as a key precursor by providing a stable, crystalline form of the otherwise liquid amine, making it easier to handle, store, and, most importantly, resolve into its constituent enantiomers. The true synthetic utility lies in the enantiomerically pure 3-phenylbutan-2-amine that is obtained from the salt.

Salt Formation: Reaction of racemic 3-phenylbutan-2-amine with an appropriate chiral resolving agent (a chiral acid) to form diastereomeric salts.

Separation: Fractional crystallization to separate the diastereomeric salts based on their differential solubility.

Liberation: Treatment of the desired diastereomeric salt with a base to release the enantiomerically pure amine.

This enantiopure amine is a valuable intermediate in the pharmaceutical and fine chemical industries. ontosight.aimdpi.com Its structure is a feature in the development of drugs targeting the central nervous system. ontosight.ai The general process of modifying such structures is exemplified in syntheses where phenyl-alkyl alcohols or amines are converted through multiple steps, such as esterification and reduction, to yield more complex target molecules. google.com

Role in Chiral Chemistry and Enantioselective Synthesis

The primary role of the this compound salt in chiral chemistry is to enable the resolution of racemic 3-phenylbutan-2-amine. The separated, enantiopure amine then becomes a valuable tool for transferring chirality in enantioselective syntheses.

Diastereomeric crystallization is a classical and industrially significant method for separating enantiomers. When a racemic amine like (R/S)-3-phenylbutan-2-amine is reacted with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed.

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These diastereomeric salts possess different physical properties, including solubility in a given solvent system. This solubility difference allows for their separation by fractional crystallization. whiterose.ac.uk One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation, the enantiomerically pure amine is recovered by treatment with a base. While benzoic acid itself is achiral, chiral derivatives of benzoic acid or other standard chiral resolving acids are commonly used for this purpose.

| Parameter | Description |

| Principle | Formation of diastereomeric salts with different solubilities. |

| Reactants | Racemic 3-phenylbutan-2-amine and an enantiopure chiral acid. |

| Process | Fractional crystallization to separate the less soluble diastereomeric salt. |

| Recovery | Treatment of the separated salt with a base to liberate the pure enantiomer. |

| Advancement | Dynamic resolutions (e.g., CIDT) can racemize the unwanted enantiomer in solution to improve the yield of the desired enantiomer. princeton.edunih.gov |

Once obtained in enantiopure form, (R)- or (S)-3-phenylbutan-2-amine serves as a valuable enantioenriched building block for the synthesis of other chiral molecules. mdpi.com Its chirality can be transferred to new products, or it can act as a chiral auxiliary to direct the stereochemistry of a reaction on a different molecule. mdpi.comwikipedia.org

Chiral amines are crucial starting materials or intermediates in the synthesis of many pharmaceuticals. For example, the enantiopure amine can be chemically modified to introduce other functional groups while preserving the original stereocenter. A common transformation is the oxidation of the amine to a ketone, which can then be used in further C-C bond-forming reactions. For instance, an enantiopure amine can be converted to the corresponding chiral ketone, (R)-3-phenyl-2-butanone, a versatile synthetic intermediate. nih.gov

Furthermore, enzymatic and biocatalytic methods can utilize chiral amines as substrates. Multi-enzyme cascade systems have been developed for the synthesis of other valuable chiral compounds starting from chiral amines, demonstrating their utility as foundational building blocks. mdpi.com

| Building Block | Synthetic Transformation | Product Type | Significance |

| (S)-3-Phenylbutan-2-amine | Enzymatic Transamination | Other Chiral Amines | Production of high-value, enantiopure amines for pharmaceutical and agrochemical use. mdpi.com |

| (R)-3-Phenylbutan-2-amine | Oxidation | (R)-3-Phenyl-2-butanone nih.gov | Creates a new chiral ketone building block for further synthetic elaboration. |

| Enantiopure Amine | N-Acylation | Chiral Amides | Incorporation into larger, complex molecules like peptide mimics or drug candidates. libretexts.org |

| Enantiopure Amine | Use as Chiral Auxiliary | Various | Controls stereochemistry in reactions like alkylations or aldol (B89426) additions on a separate substrate. wikipedia.org |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Benzoic acid; 3-phenylbutan-2-amine (B3049764) Salt

The current academic understanding of the specific salt formed between benzoic acid and 3-phenylbutan-2-amine is largely based on the fundamental principles of acid-base chemistry and the well-documented properties of its constituent components: benzoic acid and primary amines. Benzoic acid, a simple aromatic carboxylic acid, reacts with 3-phenylbutan-2-amine, a primary amine, in a classic acid-base neutralization reaction to form the corresponding salt, 3-phenylbutan-2-ammonium benzoate (B1203000).

The formation of this salt involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of benzoic acid to the amino group (-NH₂) of 3-phenylbutan-2-amine. This results in the formation of the benzoate anion (C₆H₅COO⁻) and the 3-phenylbutan-2-ammonium cation ([C₁₀H₁₅NH₃]⁺). The primary interaction holding the salt together is the electrostatic attraction between these two oppositely charged ions. spectroscopyonline.com

The basicity of the amine and the acidity of the carboxylic acid are key determinants in salt formation. ncert.nic.in Amines act as Lewis bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. ncert.nic.in The reaction with a carboxylic acid to form a salt is a common method to modify the physical properties of both the acid and the amine, a technique frequently employed in the pharmaceutical industry to improve solubility and bioavailability of drug molecules. researchgate.netnih.gov

Unresolved Research Questions and Challenges in Salt Chemistry

The study of organic salts, including 3-phenylbutan-2-ammonium benzoate, presents several unresolved research questions and challenges that are active areas of investigation in contemporary chemistry.

A significant challenge lies in the prediction of crystal structure . nih.govacs.org Determining the precise three-dimensional arrangement of the cation and anion in the crystal lattice from first principles remains a complex task. nih.gov The final crystal packing is a result of a delicate balance of various intermolecular forces, including ionic bonds, hydrogen bonds, and van der Waals interactions. For a salt like 3-phenylbutan-2-ammonium benzoate, the conformational flexibility of the 3-phenylbutan-2-ammonium cation adds another layer of complexity to predicting the most stable crystal form. nih.gov